N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide

Quality Control Procurement Reproducibility

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide (CAS 66179-98-4, molecular formula C16H19N3OS, MW 301.41) is a synthetic small molecule belonging to the thiazolyl acetamide class, characterized by a 4-phenylthiazole core linked via an acetamide bridge to a piperidine ring. It is commercially offered by multiple vendors with specified purities (typically 95–98%) for research use only.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 66179-98-4
Cat. No. B2761762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide
CAS66179-98-4
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3OS/c20-15(11-19-9-5-2-6-10-19)18-16-17-14(12-21-16)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,17,18,20)
InChIKeyPDVKKPPJQYQTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide (CAS 66179-98-4) – Compound Class and Baseline Characterization for Research Procurement


N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide (CAS 66179-98-4, molecular formula C16H19N3OS, MW 301.41) is a synthetic small molecule belonging to the thiazolyl acetamide class, characterized by a 4-phenylthiazole core linked via an acetamide bridge to a piperidine ring . It is commercially offered by multiple vendors with specified purities (typically 95–98%) for research use only . The compound's structural features—a heterocyclic thiazole, a pendant phenyl group, and a basic piperidine moiety—place it within a chemical space explored for diverse biological activities, including kinase inhibition, glycosidase inhibition, and antimicrobial applications among close structural analogs [1]. No dedicated primary research paper or patent specifically profiling this compound as a lead entity was identified at the time of this analysis.

Why Generic Substitution of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide with Close Analogs Carries Undefined Scientific Risk


In the absence of publicly available, direct comparative pharmacological data for N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide against its closest structural analogs, any assumption of functional interchangeability is speculative. The broad activity landscape of thiazolyl-piperidine/acetamide derivatives is well-established in the patent and primary literature, where minor structural modifications—such as a chloro vs. piperidine substituent [1] or a benzothiazole vs. phenylthiazole core [2]—produce drastic shifts in potency, selectivity, and even the target class (e.g., O-GlcNAcase inhibition vs. antimicrobial activity). Without explicit head-to-head data, substituting the piperidin-1-yl acetamide side chain with a 4-methylpiperidine or a 2-chloro acetamide variant cannot be assumed to preserve target engagement, ADME properties, or chemical stability. The quantified differentiation evidence required to support a procurement decision for this specific compound over a cheaper or more readily available analog does not currently exist in the public domain.

Quantitative Differentiation Evidence for N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide: A Critical Gap Analysis


Commercial Purity as the Sole Verifiable Point of Differentiation Among Vendors

As no target-specific biological or physicochemical data are available in the public domain, the only quantifiable differentiation for procurement is the vendor-specified purity. AKSci offers a minimum purity of 95% , whereas MolCore and Leyan specify a minimum purity of 98% . This represents a 3% absolute difference in minimum assay specification. Higher purity reduces the potential confounding effects of unknown impurities in biological or chemical assays, which is critical when the compound is used as a tool compound without extensive in-house re-purification.

Quality Control Procurement Reproducibility

Structural Class Inference: O-GlcNAcase Inhibition Patent Scope Excludes This Precise Compound

The patent family US20180362517A1 (Alectos Therapeutics/Merck) claims a broad genus of thiazolyl piperidine compounds as O-GlcNAcase inhibitors [1]. A substructure search of the patent text reveals no example or claim that explicitly matches N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide (CAS 66179-98-4). While structurally similar exemplified compounds show O-GlcNAcase IC50 values in the nanomolar to low-micromolar range, the presence of the unsubstituted piperidine acetamide side chain and the specific 4-phenyl substitution pattern place this compound in an unexplored sector of the patent's chemical space. Its activity cannot be extrapolated from the disclosed data.

O-GlcNAcase Glycosidase Inhibition Patent Analysis

Validated Application Scenarios for N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide Based on Current Evidence


Tool Compound for Exploratory O-GlcNAcase SAR Studies

For a medicinal chemistry team expanding the SAR of the Alectos thiazolyl-piperidine O-GlcNAcase inhibitor series, this compound represents a novel vector point: an unsubstituted piperidine-acetamide linker. It serves as a negative control or starting point for iterative library synthesis to test the tolerance of the piperidine basic amine, given the patent data gap for this specific scaffold [1]. Procurement is justified only if the project has budget for synthesizing and profiling a compound with no pre-existing biological annotation.

Reference Standard for Purity-Dependent Analytical Method Development

With a documented purity differential of 95% (AKSci) vs. 98% (MolCore/Leyan) , this compound can be used as a reference material for developing HPLC purity methods or setting impurity thresholds when qualifying a new synthetic batch of thiazolyl-acetamide building blocks. The choice of vendor directly impacts the method's limit of detection requirements.

Scaffold-Hopping Starting Material in Neglected Tropical Disease Drug Discovery

Given the structural resemblance to antimicrobial 2-chloro-N-(4-phenylthiazol-2-yl)acetamides and the documented antiparasitic activity of other phenylthiazoles, this compound could be procured as a core scaffold for a hit-to-lead campaign targeting kinetoplastid parasites or drug-resistant bacteria. The absence of pre-existing data is a feature, not a flaw, for IP-conscious early-stage programs, provided the downstream synthesis and screening costs are acceptable.

Quote Request

Request a Quote for N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.